4-(Fluorosulfonyl)benzoyl chloride

Catalog No.
S774266
CAS No.
402-55-1
M.F
C7H4ClFO3S
M. Wt
222.62 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Fluorosulfonyl)benzoyl chloride

CAS Number

402-55-1

Product Name

4-(Fluorosulfonyl)benzoyl chloride

IUPAC Name

4-fluorosulfonylbenzoyl chloride

Molecular Formula

C7H4ClFO3S

Molecular Weight

222.62 g/mol

InChI

InChI=1S/C7H4ClFO3S/c8-7(10)5-1-3-6(4-2-5)13(9,11)12/h1-4H

InChI Key

JMTAYFNTRRLWQG-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)Cl)S(=O)(=O)F

Canonical SMILES

C1=CC(=CC=C1C(=O)Cl)S(=O)(=O)F

Synthesis of Irreversible Adenosine A1 Antagonist

The primary application of 4-(fluorosulfonyl)benzoyl chloride in scientific research reported in the literature involves its use as a chemical reagent in the synthesis of an irreversible adenosine A1 antagonist, 8-cyclopentyl-3-N-[3-((3-(4-fluorosulphonyl)benzoyl)-oxy)-propyl]-1-N-propyl-xanthine. This research was published in the journal "Bioorganic & Medicinal Chemistry" [].

Adenosine A1 receptors are a type of G protein-coupled receptor found in the central nervous system and other tissues. They play a role in various physiological processes, including regulating sleep, memory, and learning. Antagonists of these receptors can have potential therapeutic applications in treating neurological disorders like Parkinson's disease and Alzheimer's disease [].

The specific role of 4-(fluorosulfonyl)benzoyl chloride in this synthesis involves its participation in acylation, a chemical reaction that introduces an acyl group (derived from an organic acid) onto another molecule. In this case, the 4-(fluorosulfonyl)benzoyl group is attached to a hydroxyl group on the target molecule, contributing to the overall structure and function of the final product, the irreversible adenosine A1 antagonist [].

4-(Fluorosulfonyl)benzoyl chloride is an organic compound with the chemical formula C7H4ClFO3S. It is a white crystalline solid at room temperature []. This compound is primarily used as a reagent in organic synthesis [].


Molecular Structure Analysis

The molecule consists of a benzene ring (six-membered carbon ring) with a chlorine atom attached at the 4th position. A carbonyl group (C=O) is also attached to the benzene ring at the 4th position. The key functional group is the fluorosulfonyl group (SO2F) attached to the carbonyl carbon. This group is responsible for the reactivity of the molecule [].


Chemical Reactions Analysis

Synthesis

Specific details about the synthesis of 4-(Fluorosulfonyl)benzoyl chloride are not readily available in scientific literature. However, similar aromatic sulfonyl chlorides can be synthesized through the reaction of aromatic sulfonic acids with thionyl chloride (SOCl2) [].

Reactions in Organic Synthesis

4-(Fluorosulfonyl)benzoyl chloride is used as a reagent in various organic reactions. One reported application is its use in the synthesis of an irreversible adenosine A1 antagonist. In this reaction, the fluorosulfonylbenzoyl chloride reacts with a hydroxyl group on another molecule to form an ester bond [].

Decomposition

Information on the specific decomposition pathways of 4-(Fluorosulfonyl)benzoyl chloride is not available in the scientific literature reviewed. However, as with most acid chlorides, it is likely to decompose upon exposure to moisture, releasing hydrogen chloride gas (HCl) [].

Physical and Chemical Properties

  • Melting Point: 46-48 °C (literature) []
  • Boiling Point: 96-97 °C at 0.7 mmHg (literature) []
  • Solubility: Solubility data is not readily available. However, given the presence of the polar fluorosulfonyl group, it is likely to have some solubility in polar organic solvents like dichloromethane or dimethylformamide.
  • Stability: Decomposes in moist air, releasing HCl gas [].

Mechanism of Action (Not Applicable)

4-(Fluorosulfonyl)benzoyl chloride is a reactive intermediate used in organic synthesis and does not have a specific biological mechanism of action.

4-(Fluorosulfonyl)benzoyl chloride is a corrosive and reactive compound. It can cause severe skin burns and eye damage. Inhalation can irritate the respiratory tract. It is also classified as a hazardous material for transport [, ].

Here are some safety precautions to consider when handling 4-(Fluorosulfonyl)benzoyl chloride:

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood.
  • Work in a well-ventilated area.
  • Avoid contact with skin, eyes, and clothing.
  • Store in a cool, dry place away from incompatible materials.

XLogP3

2.2

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

402-55-1

Wikipedia

4-(Fluorosulphonyl)benzoyl chloride

Dates

Modify: 2023-08-15

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